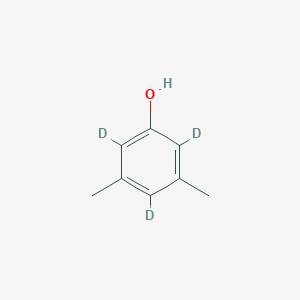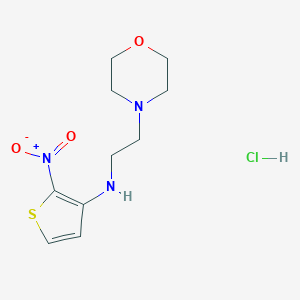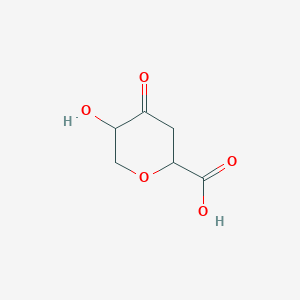
5-Hydroxy-4-oxooxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-oxooxane-2-carboxylic acid, also known as HOCO, is a highly reactive molecule that has been extensively studied for its potential applications in various fields of science. This molecule is a derivative of oxalate and has been shown to exhibit unique properties that make it a promising candidate for use in chemical and biological research.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid is not fully understood. However, it is believed that 5-Hydroxy-4-oxooxane-2-carboxylic acid inhibits enzymes by binding to their active sites and disrupting their function. This inhibition can lead to a decrease in the production of ATP, which can have a significant impact on cellular metabolism.
Biochemische Und Physiologische Effekte
5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of enzymes, 5-Hydroxy-4-oxooxane-2-carboxylic acid has also been shown to be a potent antioxidant. This antioxidant activity can help to protect cells from oxidative damage and may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Hydroxy-4-oxooxane-2-carboxylic acid is its high solubility in water. This makes it easy to use in laboratory experiments and allows for precise control of its concentration. However, 5-Hydroxy-4-oxooxane-2-carboxylic acid is also highly reactive and can be difficult to handle. It is also important to note that 5-Hydroxy-4-oxooxane-2-carboxylic acid is not stable in acidic conditions and can decompose rapidly.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-4-oxooxane-2-carboxylic acid. One potential area of research is the development of new methods for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid that are more efficient and cost-effective. Another area of research is the development of new applications for 5-Hydroxy-4-oxooxane-2-carboxylic acid in the field of biochemistry and medicine. Finally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 5-Hydroxy-4-oxooxane-2-carboxylic acid is a complex process that involves several steps. The most common method for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid involves the reaction of oxalate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces 5-Hydroxy-4-oxooxane-2-carboxylic acid as a white crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-oxooxane-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Hydroxy-4-oxooxane-2-carboxylic acid is in the field of biochemistry. 5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to be a potent inhibitor of several enzymes, including lactate dehydrogenase and pyruvate kinase. This inhibition can lead to a decrease in the production of ATP, which is the primary energy source for cells.
Eigenschaften
CAS-Nummer |
113187-58-9 |
|---|---|
Produktname |
5-Hydroxy-4-oxooxane-2-carboxylic acid |
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
5-hydroxy-4-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h4-5,8H,1-2H2,(H,9,10) |
InChI-Schlüssel |
XOGZWAUREAAHQS-UHFFFAOYSA-N |
SMILES |
C1C(OCC(C1=O)O)C(=O)O |
Kanonische SMILES |
C1C(OCC(C1=O)O)C(=O)O |
Synonyme |
4-Hexulosonicacid,2,6-anhydro-3-deoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



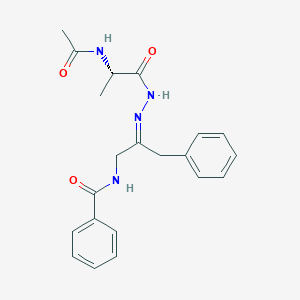
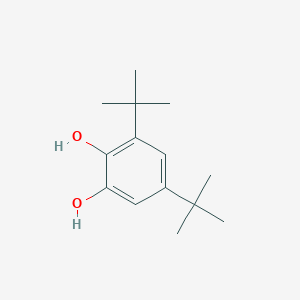
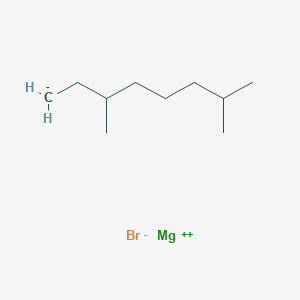
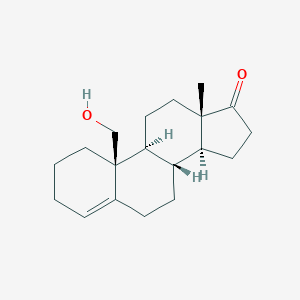
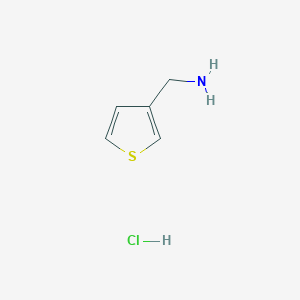
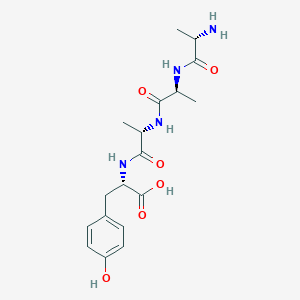
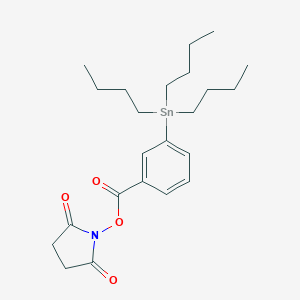
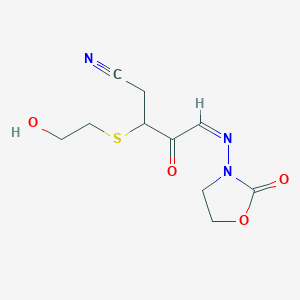
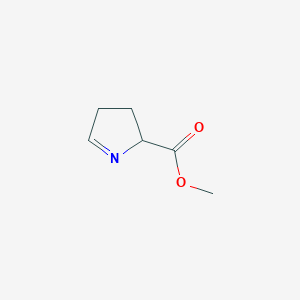
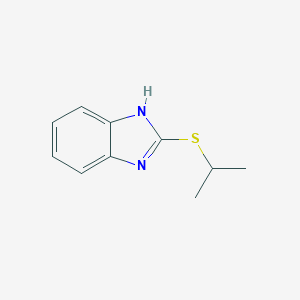
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
